molecular formula C10H6Na2O10S2 B085518 Sulmarin disodium CAS No. 1040-23-9

Sulmarin disodium

Cat. No.: B085518
CAS No.: 1040-23-9
M. Wt: 396.3 g/mol
InChI Key: YCZIKIZDMUKKPA-UHFFFAOYSA-L
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Description

Sulmarin disodium is a water-soluble coumarin derivative known for its vitamin P activity. It has been studied for its ability to facilitate excitatory transmission from parasympathetic fibers to the gastric musculature, thereby increasing acetylcholine release. Additionally, it has shown effects in reducing the tone of isolated calf coronary arteries and inhibiting the contractile response of these arteries to angiotensin II amide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulmarin disodium can be synthesized through the sulfonation of 4-methylcoumarin. The reaction involves the introduction of sulfonic acid groups at specific positions on the coumarin ring, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 4-methylcoumarin is treated with sulfonating agents under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to yield the disodium salt. The product is purified through crystallization and filtration processes to achieve the desired purity and quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the coumarin ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound is less common but can be achieved using reducing agents such as sodium borohydride.

    Substitution: The sulfonic acid groups in this compound can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in anhydrous solvents.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

Sulmarin disodium has a wide range of applications in scientific research:

Mechanism of Action

Sulmarin disodium exerts its effects primarily by facilitating excitatory transmission from parasympathetic fibers to the gastric musculature. This action increases the release of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction and various physiological processes. Additionally, this compound reduces the tone of coronary arteries and inhibits their contractile response to angiotensin II amide, which may contribute to its cardiovascular effects .

Comparison with Similar Compounds

    Silymarin: A mixture of flavonolignans derived from the milk thistle plant, known for its hepatoprotective properties.

    Esculin: A coumarin derivative with similar fluorescent properties and biological activities.

Uniqueness of Sulmarin Disodium: this compound is unique due to its specific sulfonic acid groups, which confer water solubility and distinct biological activities. Unlike other coumarin derivatives, this compound has demonstrated specific effects on neurotransmission and cardiovascular function, making it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

disodium;(4-methyl-2-oxo-6-sulfonatooxychromen-7-yl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O10S2.2Na/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;/h2-4H,1H3,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZIKIZDMUKKPA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146211
Record name Sulmarin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040-23-9
Record name Sulmarin disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001040239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulmarin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium (4-methyl-2-oxo-2H-1-benzopyran-6,7-diyl)disulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULMARIN DISODIUM
Source FDA Global Substance Registration System (GSRS)
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